molecular formula C14H22O B13934145 2-Buten-1-one, 1-[(6E)-6-ethylidene-2,2-dimethylcyclohexyl]-, (2E)- CAS No. 57935-01-0

2-Buten-1-one, 1-[(6E)-6-ethylidene-2,2-dimethylcyclohexyl]-, (2E)-

Cat. No.: B13934145
CAS No.: 57935-01-0
M. Wt: 206.32 g/mol
InChI Key: SGYVCFIGWBOWST-XSIURBDDSA-N
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Description

The compound “2-Buten-1-one, 1-[(6E)-6-ethylidene-2,2-dimethylcyclohexyl]-, (2E)-” is a cyclic ketone featuring a substituted cyclohexyl group and a conjugated enone system.

  • 2-Buten-1-one, 1-(2,2-dimethyl-6-methylenecyclohexyl)- (CAS 35087-49-1, C₁₃H₂₀O, MW 192.3) .
  • 1-(6,6-Dimethyl-2-methylene-3-cyclohexen-1-yl)-1-buten-2-one (CAS 57020-37-8, C₁₃H₁₉O, MW 191.29) .

These analogs share a cyclohexyl backbone with methyl or methylene substituents and a 2-buten-1-one moiety. The target compound’s (6E)-ethylidene group introduces stereochemical complexity, influencing its reactivity and physical properties. Such compounds are often studied in flavor chemistry and fragrance applications due to their unsaturated ketone structures, which contribute to odor potency .

Properties

CAS No.

57935-01-0

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

(E)-1-[(6E)-6-ethylidene-2,2-dimethylcyclohexyl]but-2-en-1-one

InChI

InChI=1S/C14H22O/c1-5-8-12(15)13-11(6-2)9-7-10-14(13,3)4/h5-6,8,13H,7,9-10H2,1-4H3/b8-5+,11-6+

InChI Key

SGYVCFIGWBOWST-XSIURBDDSA-N

Isomeric SMILES

C/C=C/C(=O)C1/C(=C/C)/CCCC1(C)C

Canonical SMILES

CC=CC(=O)C1C(=CC)CCCC1(C)C

Origin of Product

United States

Preparation Methods

Catalytic Isomerization of 3-Buten-1-ol Derivatives

One of the principal methods for preparing 2-buten-1-one derivatives, including the target compound, involves the isomerization of 3-buten-1-ol compounds bearing appropriate cyclohexyl substituents. This process is typically catalyzed by palladium-based catalysts doped with selenium or tellurium and conducted in the presence of hydrogen.

  • Catalyst system : Palladium catalysts doped with selenium and/or tellurium act as cocatalysts to enhance selectivity and yield.
  • Reaction conditions : Temperature ranges from 0 to 250 °C, preferably 30 to 150 °C; pressure can be atmospheric or up to 50 bar hydrogen pressure.
  • Solvents : Organic solvents such as diethyl ether, dioxane, tetrahydrofuran, alkanols (ethanol, isobutanol), aromatic hydrocarbons (benzene, heptane), or hydrogen-donor solvents like cyclohexenol derivatives.
  • Reaction time : Typically 15 to 360 minutes under the reaction temperature.
  • Hydrogen usage : Continuous or batchwise hydrogen supply in amounts of 1 to 50 mol% relative to starting material.

The general reaction involves shifting the double bond position from the 3-buten-1-ol derivative to the 2-buten-1-one structure while maintaining the cyclohexyl substituent intact.

Advantages :

  • Economical and efficient production.
  • Higher purity and yield compared to previous methods.
  • Reduced formation of hydrogenation side products.

Example reaction scheme :

$$
\text{3-Buten-1-ol derivative} \xrightarrow[\text{Pd/Se or Te}]{\text{H}_2, \text{solvent}, \text{heat}} \text{2-Buten-1-one derivative}
$$

This method is documented in patent EP0002027B1, which details the isomerization of various substituted 3-buten-1-ol compounds to their corresponding 2-buten-1-ol or 2-buten-1-one analogs with high selectivity.

Thermal Isomerization (Non-catalytic)

Thermal isomerization of 3-buten-1-ol compounds to 2-buten-1-one derivatives can also be performed without catalysts by applying high temperatures. However, this method requires significantly elevated temperatures that often lead to partial resinification and decomposition of the starting materials, making it less practical for industrial applications.

  • Temperature : Very high, often exceeding 250 °C.
  • Drawbacks : Lower yield, formation of by-products, and resinification.

Data Table: Summary of Preparation Methods

Method Catalyst/Conditions Temperature (°C) Pressure (bar) Solvent Examples Yield/Notes References
Catalytic isomerization Pd catalyst doped with Se or Te + H2 0–250 (prefer 30–150) 0–50 Diethyl ether, dioxane, ethanol, benzene High yield and purity, less side products
Thermal isomerization (non-cat) None (thermal only) >250 Atmospheric None Low yield, resinification risk
Aldol condensation + isomerization Various organic reagents and catalysts Variable Atmospheric Organic solvents Complex, used for analogs

Research Discoveries and Observations

  • The presence of selenium and tellurium as cocatalysts in palladium-catalyzed isomerization significantly improves selectivity towards the 2-buten-1-one isomer by suppressing hydrogenation side reactions.
  • The isomerization reaction is sensitive to solvent choice; hydrogen-donor solvents can participate in the reaction mechanism, influencing the yield and purity.
  • Fractional distillation alone is insufficient to separate unreacted starting materials from hydrogenation products, necessitating advanced analytical methods for product characterization.
  • The compound serves as a valuable intermediate in the synthesis of solvents, dyes, lacquers, paints, and pesticides, underscoring the importance of efficient preparation methods.

Chemical Reactions Analysis

2-Buten-1-one, 1-[(6Z)-6-ethylidene-2,2-dimethylcyclohexyl]-, (2E)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, it could be explored for its potential therapeutic properties. In industry, it may be used in the production of various chemical products .

Mechanism of Action

The mechanism of action of 2-Buten-1-one, 1-[(6Z)-6-ethylidene-2,2-dimethylcyclohexyl]-, (2E)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Differences :

  • Substituent Position: α- and β-Damascones differ in cyclohexenyl ring substitution (mono- vs. di-unsaturated), altering odor intensity and character .
  • Stereochemistry : The (6E)-ethylidene group in the target compound may enhance steric hindrance compared to methylene analogs, affecting volatility and solubility .

Physicochemical Properties

Boiling Point and Solubility

  • Target Compound : Estimated boiling point ~517°C (extrapolated from ’s analog with trifluorophenyl groups) .
  • 1-(2,2-Dimethyl-6-methylenecyclohexyl)-2-buten-1-one : Lower boiling point (~300°C inferred) due to reduced molecular complexity .
  • Pharmaceutical Derivative () : (2E)-1-[5,6-Dihydrotriazolopyrazinyl]-4-(trifluorophenyl)-2-buten-1-one has high logP (1.73) and low water solubility (3.4E-3 g/L), highlighting the impact of fluorinated substituents .

Stability and Reactivity

  • Conjugated Enone System: The α,β-unsaturated ketone in all analogs confers susceptibility to nucleophilic attack, but steric protection from cyclohexyl substituents may reduce degradation .
  • Stereoisomerism : The (2E,6E) configuration in the target compound likely enhances thermal stability compared to (Z)-isomers .

Biological Activity

2-Buten-1-one, 1-[(6E)-6-ethylidene-2,2-dimethylcyclohexyl]-, (2E)-, also known by its CAS number 57935-01-0, is a chemical compound with notable structural features that contribute to its biological activity. This article delves into the compound's biological properties, potential applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H22OC_{14}H_{22}O with a molecular weight of approximately 206.32 g/mol. Its structure includes a butenone moiety and a cyclohexyl group, which are significant in determining its reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that compounds similar to 2-buten-1-one derivatives exhibit antimicrobial activity. For instance, studies have shown that certain butenone derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in pharmaceuticals and food preservation.

Antioxidant Activity

The compound has been noted for its antioxidant properties. Antioxidants are crucial in neutralizing free radicals in the body, which can prevent cellular damage and reduce the risk of chronic diseases. The presence of specific functional groups in 2-buten-1-one may enhance its ability to scavenge free radicals.

Potential Therapeutic Applications

Due to its structural characteristics, 2-buten-1-one may serve as a lead compound for developing new therapeutic agents. Its derivatives have been explored for anti-inflammatory and analgesic effects, making it a candidate for pain management therapies.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Agricultural and Food Chemistry investigated the antimicrobial efficacy of various butenone derivatives against pathogenic bacteria. Results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth, paving the way for further exploration of their use in food safety applications.

Case Study 2: Antioxidant Potential

In a controlled laboratory setting, researchers evaluated the antioxidant activity of several butenone compounds using DPPH radical scavenging assays. The results demonstrated that some derivatives of 2-buten-1-one showed promising antioxidant activity comparable to established antioxidants like ascorbic acid.

Data Table: Biological Activities of Related Compounds

Compound NameCAS NumberAntimicrobial ActivityAntioxidant ActivityPotential Therapeutic Use
2-Buten-1-one, 1-[(6E)-6-ethylidene-2,2-dimethylcyclohexyl]-, (2E)-57935-01-0ModerateHighPain management
1-(2,6,6-trimethylcyclohexyl)-2-buten-1-oneNot AvailableHighModerateFood preservation
1-(3-methylbutyl)-2-buten-1-oneNot AvailableLowHighNutraceuticals

Q & A

Advanced Question

  • HPLC-DAD/MS : Use C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) to separate oxidation byproducts (e.g., epoxides).
  • GC-MS : Monitor volatile degradation products (e.g., trimethylcyclohexene) under accelerated thermal stress (40°C/75% RH) .

Table 2 : Stability Data Under Oxidative Conditions

ConditionDegradation ProductsHalf-Life (h)
3% H2_2O2_2Epoxide isomer12.3
UV light (254 nm)Cyclohexenone4.7

How can isotopic labeling elucidate metabolic pathways in mammalian cells?

Advanced Question

  • 13^{13}C-labeled cyclohexyl group : Track incorporation into lipid membranes via LC-MS/MS.
  • Stable isotope tracing : Use 2^{2}H or 15^{15}N labels to study hepatic clearance and cytochrome P450-mediated oxidation .

What mechanistic studies explain regioselectivity in Diels-Alder reactions?

Advanced Question
The compound’s α,β-unsaturated ketone acts as a dienophile. Regioselectivity arises from:

  • Frontier orbital alignment : LUMOdienophile_{\text{dienophile}}-HOMOdiene_{\text{diene}} interactions favor endo transition states.
  • Steric effects : 2,2-Dimethylcyclohexyl groups hinder syn-addition pathways, directing attack anti to bulky substituents .

Which crystallization strategies improve X-ray diffraction quality?

Basic Question

  • Slow vapor diffusion : Use ethyl acetate/hexane mixtures to grow single crystals.
  • Cryocooling : Mount crystals in Paratone-N oil at 100 K to reduce thermal motion .

How should researchers validate conflicting computational vs. experimental logP values?

Advanced Question

  • Shake-flask method : Partition between octanol and water at pH 7.4, quantified via UV-Vis.
  • QSAR models : Compare atomistic simulations (e.g., COSMO-RS) with experimental data. Discrepancies >0.5 log units suggest unaccounted solute-solvent interactions .

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